![molecular formula C9H15N3NaO12P3 B1434607 Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 132619-66-0](/img/structure/B1434607.png)
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Overview
Description
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a useful research compound. Its molecular formula is C9H15N3NaO12P3 and its molecular weight is 473.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV Research and Treatment
ddCTP is a crucial compound in the study and treatment of HIV. It acts as a chain terminator for the viral reverse transcriptase enzyme, preventing the elongation of the viral DNA . This mechanism is fundamental in antiretroviral therapies used to manage HIV infection.
DNA Sequencing
In the Sanger sequencing method, ddCTP is used as a dideoxynucleotide that terminates DNA synthesis. The incorporation of ddCTP into a growing DNA strand prevents further extension, allowing for the determination of the DNA sequence .
Molecular Biology Research
ddCTP serves as an inhibitor of DNA polymerase I-catalyzed chain elongation, making it a valuable tool for studying DNA replication and repair mechanisms .
Structural Biology
Complexes of ddCTP with DNA polymerase β have been studied using X-ray crystallography. This research provides insights into the structural basis of ddCTP’s inhibitory activity and its interactions with polymerases .
Drug Development
As an inhibitor of DNA polymerase, ddCTP is used in the development of new drugs that target viral replication processes. It serves as a model compound for designing nucleoside analogs with improved efficacy and reduced toxicity .
Genetic Engineering
ddCTP can be used in genetic engineering techniques to control DNA synthesis and manipulate genetic material for research purposes .
MALDI-MS Analysis
ddCTP is suitable for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a technique used for analyzing biomolecules. It is particularly useful in the study of nucleic acids and their components .
Biochemical Assays
ddCTP is involved in various biochemical assays where its incorporation into DNA or RNA can be monitored to study enzymatic activities and nucleic acid interactions .
properties
IUPAC Name |
sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMQRBEBYCFPP-QDOHZIMISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3NaO12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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